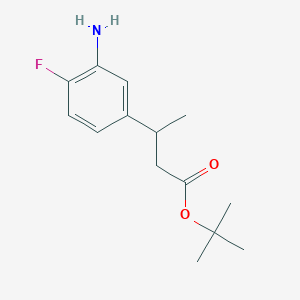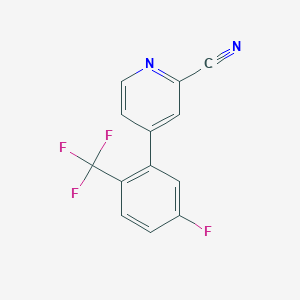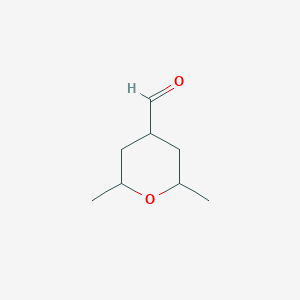
4,4,5,5-tetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane
概要
説明
4,4,5,5-tetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H17BO2S and its molecular weight is 224.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- This compound and its derivatives are used as boric acid ester intermediates in synthesis processes. Their molecular structures have been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT (Density Functional Theory) studies have confirmed the consistency of molecular structures with crystal structures (Huang et al., 2021), (Wu et al., 2021).
Application in Material Synthesis
- These compounds are utilized in synthesizing novel stilbene derivatives, showing potential as intermediates for creating materials for LCD technology and potentially aiding in neurodegenerative disease therapies (Das et al., 2015).
- They are also involved in synthesizing electron transport materials, demonstrating their significance in the materials science field (Xiangdong et al., 2017).
Medicinal Chemistry and Biological Studies
- Boron-containing derivatives of these compounds show potential in biological applications, such as inhibiting lipogenesis in hepatocytes, making them candidates for lipid-lowering drugs (Das et al., 2011).
- Their derivatives have been used in synthesizing silicon-based drugs and odorants, indicating a versatile role in pharmaceutical chemistry (Büttner et al., 2007).
Electrochemical Properties
- Research has also focused on the electrochemical properties of sulfur-containing organoboron compounds, revealing lower oxidation potentials and the potential for selective substitution reactions, showcasing their importance in electrochemistry (Tanigawa et al., 2016).
作用機序
Target of Action
It is known that this compound is an organic intermediate with borate and sulfonamide groups .
Mode of Action
It can be synthesized through nucleophilic and amidation reactions .
Result of Action
It is known that boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify various substances .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-9(7-15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIXDBCAGADZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

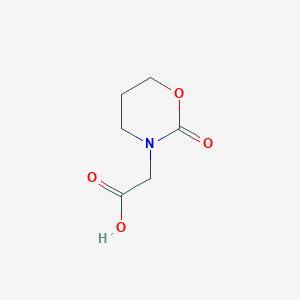
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)
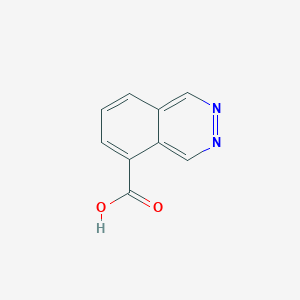
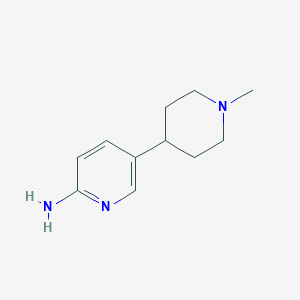
![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)
